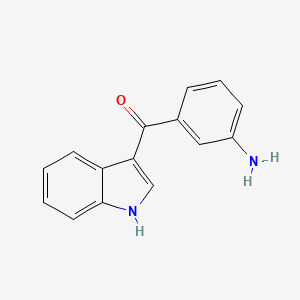
3-(3-Aminobenzoyl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminobenzoyl)indole is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Mechanisms of Action
Research has shown that indole derivatives, including 3-(3-Aminobenzoyl)indole, exhibit potent anticancer properties by targeting multiple pathways involved in tumor growth and progression. For example, indole compounds can modulate estrogen metabolism and induce apoptosis in cancer cells, making them promising candidates for hormone-dependent cancers such as breast and prostate cancer .
Case Studies
- A study demonstrated that this compound analogs exhibited strong inhibitory activity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
- In vivo studies using mouse xenograft models indicated that these compounds effectively inhibited tumor growth without notable toxicity, suggesting their potential for further development as anticancer agents .
Antimicrobial Properties
Broad-Spectrum Activity
this compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria and fungi .
Mechanism of Action
The antimicrobial action is believed to involve disruption of microbial cell membranes, leading to cell death. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Studies
- A recent investigation highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a lead compound in developing new antibiotics .
- Furthermore, the compound's synergistic effects with existing antibiotics were noted, enhancing their efficacy against resistant strains .
Antioxidant Activity
Protective Effects
The antioxidant properties of this compound derivatives have been evaluated in various studies. These compounds have demonstrated the ability to protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .
Case Studies
- Experimental data indicated that these derivatives could significantly reduce oxidative damage in red blood cells under stress conditions, suggesting their potential use in treating oxidative stress-related disorders .
- Structural optimization of these derivatives has been encouraged to enhance their antioxidant capacity further.
Synthetic Methodologies
Innovative Approaches
The synthesis of this compound typically involves innovative chemical transformations that allow for the introduction of various functional groups at the indole scaffold. Recent advancements have focused on utilizing arenesulfonyl indoles as precursors for synthesizing C-3 functionalized indoles, which can lead to enhanced biological activities .
Synthesis Overview
- Various synthetic routes have been developed to achieve high yields while minimizing side reactions. These methods often employ one-pot strategies that streamline the process and improve efficiency .
- The versatility of indole scaffolds allows for modifications that can tailor their properties for specific applications in drug discovery.
属性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
(3-aminophenyl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C15H12N2O/c16-11-5-3-4-10(8-11)15(18)13-9-17-14-7-2-1-6-12(13)14/h1-9,17H,16H2 |
InChI 键 |
TXWRQWQHSCFWAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















